2,6,10,10-Tetramethyl-1-oxaspiro(4.5)deca-2,6-dien-8-one
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Overview
Description
Chemical Reactions Analysis
2,6,10,10-Tetramethyl-1-oxaspiro(4.5)deca-2,6-dien-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,6,10,10-Tetramethyl-1-oxaspiro(4.5)deca-2,6-dien-8-one has several scientific research applications. In chemistry, it is used as a fragrance and flavoring agent due to its pleasant aroma and taste In the industry, it is used in the formulation of perfumes, cosmetics, and other personal care products .
Mechanism of Action
The mechanism of action of 2,6,10,10-Tetramethyl-1-oxaspiro(4.5)deca-2,6-dien-8-one involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma . The molecular targets and pathways involved in its other potential effects are not well-understood and require further research .
Comparison with Similar Compounds
2,6,10,10-Tetramethyl-1-oxaspiro(4.5)deca-2,6-dien-8-one is unique due to its specific structure and aroma characteristics. Similar compounds include other oxaspiro compounds and norisoprenoids, such as 2,6,10,10-tetramethyl-1-oxaspiro(4.5)dec-6-ene and 2,6,10,10-tetramethyl-1-oxaspiro(4.5)deca-3,6-diene . These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Properties
CAS No. |
80722-28-7 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,6,6,10-tetramethyl-1-oxaspiro[4.5]deca-2,9-dien-8-one |
InChI |
InChI=1S/C13H18O2/c1-9-7-11(14)8-12(3,4)13(9)6-5-10(2)15-13/h5,7H,6,8H2,1-4H3 |
InChI Key |
PYBOFDINXIGETR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2(O1)C(=CC(=O)CC2(C)C)C |
physical_description |
White powder; Woody floral aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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